6-Chloro-5-(2,2,2-trifluoro-1,1-dihydroxyethyl)nicotinonitrile
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Overview
Description
6-Chloro-5-(2,2,2-trifluoro-1,1-dihydroxyethyl)nicotinonitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chloro group, a trifluoromethyl group, and a dihydroxyethyl group attached to a nicotinonitrile backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(2,2,2-trifluoro-1,1-dihydroxyethyl)nicotinonitrile typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. One common method includes the use of vinylstannane and monothioacetic acids, which react to form the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(2,2,2-trifluoro-1,1-dihydroxyethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
6-Chloro-5-(2,2,2-trifluoro-1,1-dihydroxyethyl)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-Chloro-5-(2,2,2-trifluoro-1,1-dihydroxyethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one: Shares similar structural features but differs in the core structure, leading to different chemical properties and applications.
2-Chloro-5-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group, used in different contexts and applications.
Uniqueness
6-Chloro-5-(2,2,2-trifluoro-1,1-dihydroxyethyl)nicotinonitrile is unique due to its specific combination of functional groups and the nicotinonitrile backbone
Properties
Molecular Formula |
C8H4ClF3N2O2 |
---|---|
Molecular Weight |
252.58 g/mol |
IUPAC Name |
6-chloro-5-(2,2,2-trifluoro-1,1-dihydroxyethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4ClF3N2O2/c9-6-5(1-4(2-13)3-14-6)7(15,16)8(10,11)12/h1,3,15-16H |
InChI Key |
WBNAXYNVFKTPRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(C(F)(F)F)(O)O)Cl)C#N |
Origin of Product |
United States |
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